6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid is a complex organic compound notable for its structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bipyridine moiety substituted with a dichlorophenoxy group and a carboxylic acid functional group. The synthesis and analysis of this compound are significant in the development of new materials and pharmaceuticals.
The compound can be synthesized through various methods, primarily involving bipyridine derivatives and chlorinated phenoxy compounds. Research articles and patents provide insights into its synthesis, properties, and applications, indicating its relevance in chemical research and industrial applications.
This compound belongs to the class of bipyridine derivatives, which are known for their coordination chemistry with transition metals. It is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group.
The synthesis of 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid can be achieved through several methodologies:
Technical details regarding specific reaction conditions can be found in literature focused on bipyridine synthesis and functionalization .
The molecular structure of 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid features:
The molecular formula is C13H9Cl2N2O2, with a molecular weight of approximately 296.13 g/mol. The structure can be represented using SMILES notation as OC(=O)c1ccnc(c1)-c2ccccn2
, which indicates the connectivity of atoms within the molecule .
6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions are discussed in studies focusing on coordination chemistry and organic synthesis .
The mechanism of action for compounds like 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid typically involves:
Data on such mechanisms can often be inferred from studies examining similar bipyridine derivatives .
Relevant data regarding these properties can be sourced from chemical databases and literature on bipyridine derivatives .
6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid has several potential applications:
Research into these applications continues to evolve, highlighting the compound's significance in both academic and industrial settings .
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4